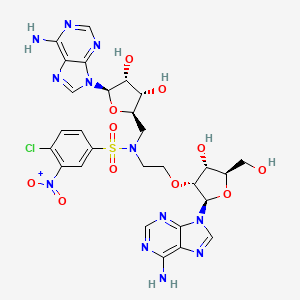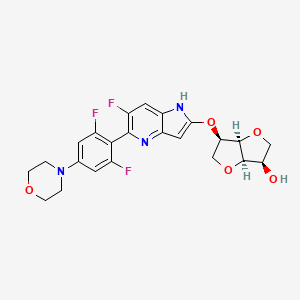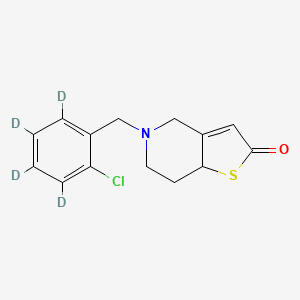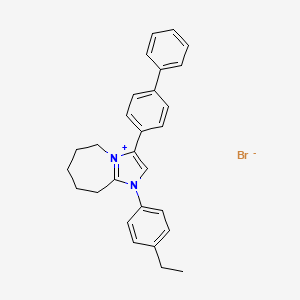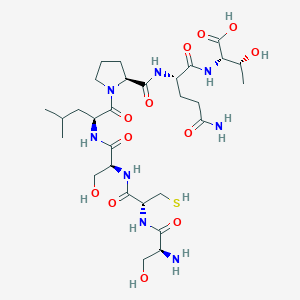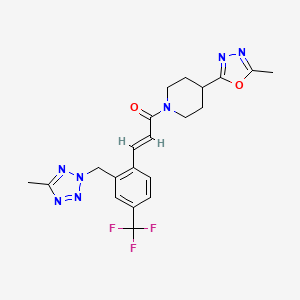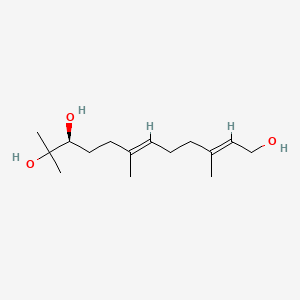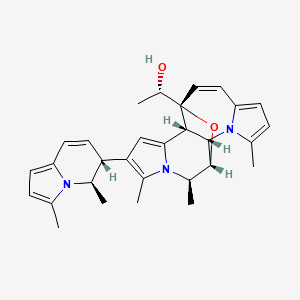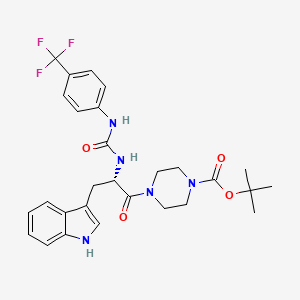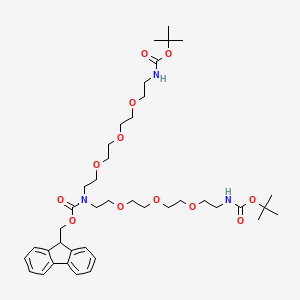
Fmoc-N-bis-PEG3-NH-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-bis-PEG3-NH-Boc is a cleavable linker compound consisting of three polyethylene glycol units. It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The compound has a molecular formula of C41H63N3O12 and a molecular weight of 789.95 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-bis-PEG3-NH-Boc involves multiple steps, including the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
Fmoc-N-bis-PEG3-NH-Boc undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the drug molecule from the antibody-drug conjugate.
Substitution Reactions: The PEG chain can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Cleavage Reactions: Common reagents include acids and enzymes that can cleave the PEG linker.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles are used under mild conditions to introduce new functional groups
Major Products Formed
The major products formed from these reactions include the cleaved drug molecule and modified PEG chains with new functional groups .
科学的研究の応用
Chemistry
In chemistry, Fmoc-N-bis-PEG3-NH-Boc is used as a linker in the synthesis of complex molecules, including ADCs. It facilitates the attachment of drug molecules to antibodies, enhancing their therapeutic efficacy .
Biology
In biological research, the compound is used to study the interactions between drug molecules and their targets. It helps in the development of targeted therapies for various diseases .
Medicine
In medicine, this compound is used in the development of ADCs for cancer treatment. The cleavable linker allows for the controlled release of the drug molecule at the target site, minimizing side effects .
Industry
In the pharmaceutical industry, the compound is used in the large-scale production of ADCs. Its stability and ease of use make it a valuable tool for drug development .
作用機序
The mechanism of action of Fmoc-N-bis-PEG3-NH-Boc involves the cleavage of the PEG linker, releasing the drug molecule from the antibody-drug conjugate. The molecular targets include specific enzymes and receptors on the surface of cancer cells. The pathways involved include the internalization of the ADC and the subsequent release of the drug molecule inside the cell .
類似化合物との比較
Similar Compounds
Fmoc-NH-PEG-COOH: Another PEGylated compound used in drug delivery.
Fmoc-Gly-Gly-Phe-OtBu: A peptide-based linker used in the synthesis of ADCs
Uniqueness
Fmoc-N-bis-PEG3-NH-Boc is unique due to its cleavable nature and the presence of three PEG units, which enhance its solubility and biocompatibility. This makes it particularly suitable for use in ADCs, where controlled drug release is crucial .
特性
分子式 |
C41H63N3O12 |
|---|---|
分子量 |
790.0 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N,N-bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H63N3O12/c1-40(2,3)55-37(45)42-15-19-48-23-27-52-29-25-50-21-17-44(18-22-51-26-30-53-28-24-49-20-16-43-38(46)56-41(4,5)6)39(47)54-31-36-34-13-9-7-11-32(34)33-12-8-10-14-35(33)36/h7-14,36H,15-31H2,1-6H3,(H,42,45)(H,43,46) |
InChIキー |
CLKKSCKSSNVZKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


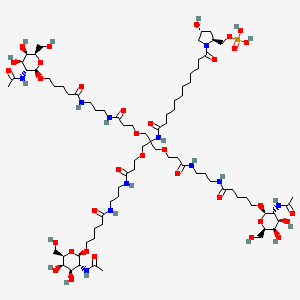
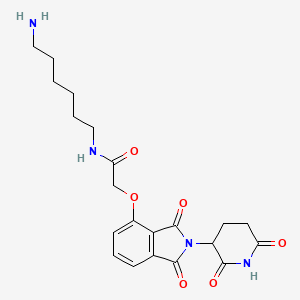
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
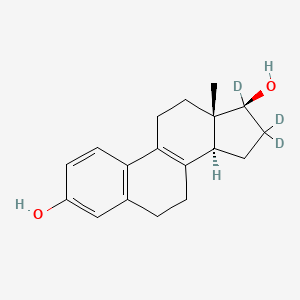
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
